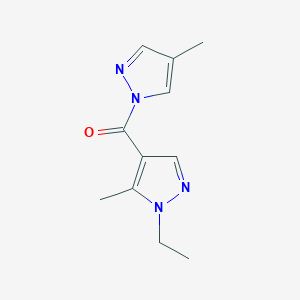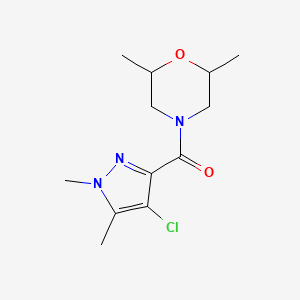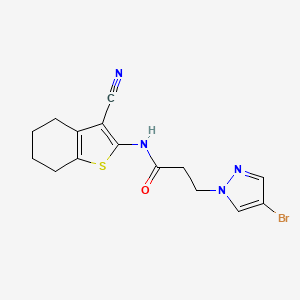
N-(1-adamantylmethyl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide
Descripción general
Descripción
“N-(1-adamantylmethyl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide” is a synthetic organic compound that features an adamantyl group, a brominated pyrazole ring, and a propanamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-adamantylmethyl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide” typically involves multiple steps:
Formation of the Adamantylmethyl Intermediate: This step involves the alkylation of adamantane with a suitable alkylating agent to introduce the adamantylmethyl group.
Bromination of Pyrazole: The pyrazole ring is brominated using bromine or a brominating agent under controlled conditions to obtain the 4-bromo-1H-pyrazole.
Coupling Reaction: The brominated pyrazole is then coupled with the adamantylmethyl intermediate using a suitable coupling reagent to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantylmethyl group.
Reduction: Reduction reactions could target the carbonyl group in the propanamide moiety.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the adamantylmethyl group.
Reduction: Reduced forms of the propanamide moiety.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Medicine
The compound may be explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for other chemical products.
Mecanismo De Acción
The mechanism of action of “N-(1-adamantylmethyl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-adamantylmethyl)-3-(4-chloro-1H-pyrazol-1-yl)propanamide
- N-(1-adamantylmethyl)-3-(4-fluoro-1H-pyrazol-1-yl)propanamide
Uniqueness
The presence of the bromine atom in “N-(1-adamantylmethyl)-3-(4-bromo-1H-pyrazol-1-yl)propanamide” may impart unique reactivity and biological properties compared to its chloro and fluoro analogs.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-3-(4-bromopyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O/c18-15-9-20-21(10-15)2-1-16(22)19-11-17-6-12-3-13(7-17)5-14(4-12)8-17/h9-10,12-14H,1-8,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPIVYBTPISMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CCN4C=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-iodo-1-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B4338009.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4338018.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4338032.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4338033.png)
![1-ethyl-3-methyl-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole](/img/structure/B4338041.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-3-methyl-4-nitro-1H-pyrazole](/img/structure/B4338048.png)

![4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4338071.png)

![3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE](/img/structure/B4338091.png)

